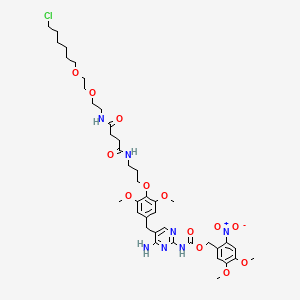

NVOC cage-TMP-Halo

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H56ClN7O13 |

|---|---|

Molecular Weight |

878.4 g/mol |

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl N-[4-amino-5-[[4-[3-[[4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoyl]amino]propoxy]-3,5-dimethoxyphenyl]methyl]pyrimidin-2-yl]carbamate |

InChI |

InChI=1S/C40H56ClN7O13/c1-54-31-23-29(30(48(52)53)24-32(31)55-2)26-61-40(51)47-39-45-25-28(38(42)46-39)20-27-21-33(56-3)37(34(22-27)57-4)60-16-9-13-43-35(49)10-11-36(50)44-14-17-59-19-18-58-15-8-6-5-7-12-41/h21-25H,5-20,26H2,1-4H3,(H,43,49)(H,44,50)(H3,42,45,46,47,51) |

InChI Key |

DUNVDVWPSITHRB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCCCNC(=O)CCC(=O)NCCOCCOCCCCCCCl)OC)CC2=CN=C(N=C2N)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NVOC-caged-TMP-Halo Technology

This technical guide provides a comprehensive overview of the 6-nitroveratryloxycarbonyl (NVOC)-caged trimethylprim-HaloTag® (NVOC-cage-TMP-Halo) technology for researchers, scientists, and drug development professionals. This photoactivatable chemical inducer of dimerization (pCID) system offers precise spatiotemporal control over protein localization and function within living cells.

Core Principles and Mechanism of Action

The NVOC-cage-TMP-Halo system is a powerful tool for rapidly and reversibly controlling protein-protein interactions. The technology relies on three key components:

-

A protein of interest (POI-1) fused to the E. coli dihydrofolate reductase (eDHFR) protein.

-

A second protein of interest (POI-2) , often an anchor protein at a specific subcellular location, fused to the HaloTag® protein.

-

The NVOC-caged TMP-Halo ligand: This small molecule consists of a trimethoprim (TMP) moiety, which binds to eDHFR, and a HaloTag® ligand, which covalently binds to the HaloTag® protein. The TMP moiety is rendered inactive by the presence of a photolabile NVOC caging group.

In its inactive, "caged" state, the NVOC group sterically hinders the TMP moiety, preventing it from binding to eDHFR. Upon illumination with UV light (typically 365 nm), the NVOC group is cleaved, "uncaging" the TMP moiety. The now-active TMP-Halo ligand can simultaneously bind to both the eDHFR-tagged POI-1 and the HaloTag®-tagged POI-2, inducing their dimerization. This light-inducible interaction allows for precise control over the localization and function of POI-1.

Data Presentation

While extensive quantitative data on the NVOC-cage-TMP-Halo system is not widely published, the following table summarizes key available parameters.

| Parameter | Value | Cell Type | Notes |

| **Recruitment Half-life (t₁/₂) ** | ~15 seconds | HeLa | For recruitment of mCherry-eDHFR to centromeres.[1] |

| Working Concentration | 20 µM | HeLa | For light-induced protein recruitment.[1] |

| Incubation Time | 60 minutes | HeLa | Pre-incubation with the caged compound before photoactivation.[1] |

Experimental Protocols

The following protocols provide a general framework for using NVOC-cage-TMP-Halo in live-cell imaging experiments. Optimization may be required for specific cell types and experimental goals.

Cell Preparation and Transfection

-

Cell Seeding: Plate cells on glass-bottom dishes suitable for live-cell imaging. The optimal cell density should result in 70-90% confluency at the time of imaging.

-

Transfection: Co-transfect the cells with plasmids encoding your eDHFR-fused protein of interest and your HaloTag®-fused protein of interest using a standard transfection protocol suitable for your cell line.

-

Expression: Allow 24-48 hours for protein expression before proceeding to the labeling and imaging steps.

Labeling with NVOC-cage-TMP-Halo

-

Prepare Labeling Medium: Prepare a working solution of NVOC-cage-TMP-Halo in your normal cell culture medium. A final concentration of 20 µM has been shown to be effective, but this may require optimization.[1]

-

Incubation: Replace the existing cell culture medium with the labeling medium containing the NVOC-cage-TMP-Halo ligand.

-

Incubate: Incubate the cells for 60 minutes at 37°C in a CO₂ incubator to allow for sufficient uptake of the compound.[1]

-

Wash (Optional but Recommended): To reduce background signal from unbound ligand, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.

Photoactivation and Imaging

-

Microscopy Setup: Use an inverted fluorescence microscope equipped with a UV light source (e.g., a 365 nm laser or lamp) and appropriate filters for visualizing your fluorescently tagged proteins (e.g., GFP, mCherry). Maintain the cells at 37°C and 5% CO₂ during imaging.

-

Pre-activation Imaging: Acquire images of the cells before UV illumination to establish a baseline distribution of your proteins of interest.

-

Photoactivation: Expose a defined region of interest (ROI) to UV light to uncage the NVOC-TMP-Halo ligand. The duration and intensity of the UV exposure will need to be optimized to achieve efficient uncaging while minimizing phototoxicity.

-

Post-activation Imaging: Immediately after photoactivation, acquire a time-lapse series of images to monitor the recruitment and dimerization of your proteins of interest. The recruitment has been observed to have a half-life of approximately 15 seconds.

Mandatory Visualizations

Signaling Pathway of NVOC-cage-TMP-Halo Action```dot

Experimental Workflow

Caption: General experimental workflow for NVOC-cage-TMP-Halo technology.

References

A Technical Guide to the Mechanism of the NVOC Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 6-nitroveratryloxycarbonyl (NVOC) group is a cornerstone photolabile protecting group (PPG) widely utilized for its ability to mask a range of functional groups, which can then be liberated with high spatial and temporal precision using UV light. This capability is invaluable in fields requiring controlled release of bioactive molecules, such as in "caged" compounds, light-directed synthesis of microarrays, and photopharmacology.[1][2] This guide provides an in-depth examination of the photochemical mechanism of NVOC, its key quantitative parameters, detailed experimental protocols, and potential side reactions.

The Core Photochemical Mechanism

The NVOC group belongs to the o-nitrobenzyl class of PPGs. Its cleavage is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which triggers a series of intramolecular reactions culminating in the release of the protected substrate.[3][4]

The photodeprotection mechanism proceeds through the following key steps:

-

Photoexcitation: Upon absorption of a photon, the NVOC moiety is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intramolecular Hydrogen Abstraction: From the singlet excited state, the oxygen of the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon. This is the critical bond-forming step that initiates the cleavage.

-

Formation of an aci-Nitro Intermediate: The hydrogen transfer results in the formation of a transient, cyclic species known as an aci-nitro intermediate.

-

Rearrangement and Release: This unstable intermediate rapidly rearranges. The process involves cleavage of the benzylic carbon-oxygen bond, leading to the release of the protected functional group (e.g., an amine), carbon dioxide (CO₂), and the formation of a 3,4-dimethoxy-6-nitrosobenzaldehyde byproduct.[5]

Studies have shown that photolysis proceeds from the singlet manifold. A competing pathway involving a non-reactive triplet state can exist, which does not lead to cleavage and thus can lower the overall quantum yield of the process compared to other o-nitrobenzyl PPGs. The entire uncaging process for some NVOC-protected molecules has been observed to complete within microseconds.

Key Physicochemical and Quantitative Data

The efficiency of a photolabile protecting group is determined by two primary parameters: its molar extinction coefficient (ε), which measures how strongly it absorbs light at a given wavelength, and its quantum yield (Φ), the fraction of absorbed photons that result in the desired photoreaction. The overall efficacy is proportional to the product of these two values (Φ × ε).

Quantitative data for the NVOC group can vary depending on the protected substrate, solvent, and pH. The following table summarizes typical values found in the literature.

| Parameter | Value / Range | Substrate / Conditions | Source(s) |

| Typical Irradiation Wavelength | 350 - 365 nm | General Use | |

| Molar Extinction Coefficient (ε) | ~4,000 - 5,500 M⁻¹cm⁻¹ | At ~350 nm, varies with substrate | N/A |

| Quantum Yield (Φ) | 0.001 - 0.05 | Varies significantly with substrate | N/A |

| Cleavage Half-Life (t₁/₂) | Seconds to Minutes | Dependent on light intensity and Φ | |

| Final Uncaging Time | ~32 µs | NVOC-Puromycin |

Experimental Protocols

The following sections provide generalized methodologies for the protection of an amine with NVOC and its subsequent photolytic deprotection.

This protocol describes a typical procedure for attaching the NVOC group to a primary or secondary amine, such as on an amino acid.

Materials:

-

Amine-containing substrate (e.g., amino acid)

-

6-Nitroveratryloxycarbonyl chloride (NVOC-Cl)

-

Base (e.g., NaHCO₃, Na₂CO₃, or DIEA)

-

Solvent (e.g., Dioxane/Water, DMF, or CH₂Cl₂)

-

Standard glassware for organic synthesis

Methodology:

-

Dissolution: Dissolve the amine-containing substrate in a suitable solvent system (e.g., a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution).

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

-

Addition of NVOC-Cl: Slowly add a solution of NVOC-Cl (typically 1.1-1.5 equivalents) in the organic solvent (e.g., dioxane) to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up. Typically, this involves dilution with water, acidification with a dilute acid (e.g., 1M HCl) to protonate any unreacted amine and carboxylates, followed by extraction with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the NVOC-protected product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the light-induced removal of the NVOC group.

Materials & Equipment:

-

NVOC-protected compound

-

Appropriate solvent (e.g., Methanol, Dioxane, buffered aqueous solution)

-

UV lamp with an output centered around 365 nm (e.g., medium-pressure mercury lamp)

-

Pyrex or quartz reaction vessel (Pyrex filters out wavelengths below ~300 nm)

-

Scavenger (optional, e.g., semicarbazide hydrochloride)

-

Analytical equipment for monitoring (TLC, HPLC, or LC-MS)

Methodology:

-

Solution Preparation: Prepare a dilute solution of the NVOC-protected compound in a UV-transparent solvent. If the byproduct is expected to interfere with the deprotected product, a scavenger can be added to the solution.

-

Irradiation: Place the solution in a suitable reaction vessel and irradiate with a UV lamp. The irradiation time can vary from minutes to several hours depending on the concentration, quantum yield, and lamp intensity. Stirring is recommended to ensure uniform exposure. The reaction should be protected from light before initiation.

-

Monitoring: Follow the disappearance of the starting material by TLC or HPLC. The NVOC group is a strong chromophore, so its disappearance can often be tracked by UV detection.

-

Work-up: After completion, remove the solvent under reduced pressure. The residue can be treated with a dilute acid and extracted with an organic solvent to remove the nitrosobenzaldehyde byproduct.

-

Purification: The deprotected product can be purified from residual starting material and byproducts using standard techniques such as column chromatography, recrystallization, or preparative HPLC.

Byproducts and Potential Side Reactions

The primary byproduct of NVOC cleavage is 3,4-dimethoxy-6-nitrosobenzaldehyde . This species is itself photoreactive and highly colored, and its reactive aldehyde and nitroso functionalities can lead to side reactions.

-

Reaction with Deprotected Amine: The liberated amine can react with the aldehyde byproduct to form an imine, which can complicate purification and lower the yield of the desired product.

-

Reactions in Biological Media: In complex biological systems, the nitrosoaldehyde can react with other nucleophiles, such as the thiol groups of cysteine residues in proteins.

-

Influence of pH: Undesirable side reactions are often favored at basic pH. Performing the photolysis at a slightly acidic pH can help mitigate these effects.

The use of scavengers like semicarbazide or dithiothreitol (DTT) can be effective. These agents react with and trap the aldehyde byproduct, preventing it from participating in unwanted side reactions and often leading to higher yields and cleaner product formation.

References

The Role of Trimethoprim in Cellular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of trimethoprim in cellular biology, with a primary focus on its application as an antimicrobial agent. We will delve into its core mechanism of action, downstream metabolic consequences, the molecular basis of resistance, and provide detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

Trimethoprim is a synthetic antimicrobial agent that functions as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] This enzyme catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[3][4] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, including glycine and methionine.[1] By competitively binding to the active site of bacterial DHFR, trimethoprim effectively blocks the production of THF, leading to a cessation of DNA, RNA, and protein synthesis, ultimately resulting in a bacteriostatic effect.

The selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart is a cornerstone of its therapeutic efficacy. This specificity is attributed to structural differences in the active sites of the respective enzymes, allowing for significantly higher binding affinity to the bacterial enzyme.

Signaling Pathway of Trimethoprim's Action

Caption: Trimethoprim's inhibition of DHFR in the folate pathway.

Quantitative Data on Trimethoprim's Efficacy

The efficacy of trimethoprim is quantified by determining its half-maximal inhibitory concentration (IC50) against purified DHFR and its minimum inhibitory concentration (MIC) against various bacterial species.

Table 1: IC50 Values of Trimethoprim against Dihydrofolate Reductase

| Organism/Enzyme | IC50 (nM) | Reference |

| Escherichia coli (chromosomal DHFR) | 1.0 - 5.0 | Varies by study |

| Staphylococcus aureus (chromosomal DHFR) | 1.0 - 10.0 | Varies by study |

| Human DHFR | >30,000 | Varies by study |

| DfrA1 (resistant DHFR) | 820 | |

| DfrA5 (resistant DHFR) | >10,000 | |

| DfrG (resistant DHFR) | 31,000 | Varies by study |

| DfrK (resistant DHFR) | 4,260 | Varies by study |

Table 2: Minimum Inhibitory Concentration (MIC) of Trimethoprim against Various Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | ≤0.03 - >1024 | 0.5 - 2 | 16 - >1024 | Varies by study |

| Staphylococcus aureus (MSSA) | ≤0.12 - 4 | 0.5 | 1 | |

| Staphylococcus aureus (MRSA) | ≤0.12 - >32 | 1 | >32 | |

| Klebsiella pneumoniae | ≤0.25 - >1024 | 2 | >1024 | Varies by study |

| Pseudomonas aeruginosa | 16 - >1024 | 128 | 512 | |

| Enterobacteriaceae | ≤8 (Susceptible) | - | ≥16 (Resistant) | |

| Coagulase-negative Staphylococci | ≤8 (Susceptible) | - | ≥16 (Resistant) |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol outlines a generalized method for determining the IC50 of an inhibitor against DHFR by monitoring the oxidation of NADPH.

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Test inhibitor (e.g., Trimethoprim)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DHFR Assay Buffer.

-

Prepare a stock solution of DHF in the assay buffer. Protect from light and keep on ice.

-

Prepare a fresh stock solution of NADPH in the assay buffer.

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

-

Assay Setup (in a 96-well plate):

-

Blank (No Enzyme): Add assay buffer.

-

Negative Control (No Inhibitor): Add assay buffer, DHFR enzyme, and solvent vehicle.

-

Test Wells: Add assay buffer, DHFR enzyme, and serial dilutions of the test inhibitor.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a solution of DHF and NADPH to all wells.

-

Immediately begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes. The absorbance will decrease as NADPH is oxidized.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the negative control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for DHFR Inhibition Assay

Caption: Workflow for a DHFR enzyme inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of trimethoprim against a bacterial isolate.

Materials:

-

Bacterial isolate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Trimethoprim stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a pure overnight culture, suspend several colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Antimicrobial Dilution:

-

Perform serial twofold dilutions of the trimethoprim stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of trimethoprim that completely inhibits visible bacterial growth.

-

Mechanisms of Resistance to Trimethoprim

Bacterial resistance to trimethoprim is a significant clinical concern and can arise through several mechanisms.

-

Target Modification: This is the most common mechanism and involves alterations to the DHFR enzyme. This can occur through:

-

Chromosomal Mutations: Point mutations in the folA gene (encoding DHFR) can reduce the binding affinity of trimethoprim to the enzyme.

-

Acquisition of Plasmid-Encoded dfr Genes: Bacteria can acquire plasmids carrying genes (dfr) that encode for trimethoprim-resistant DHFR variants. These resistant enzymes are not effectively inhibited by trimethoprim, allowing the bacteria to continue folate synthesis. There are numerous types of dfr genes, such as dfrA, dfrG, and dfrK.

-

-

Antibiotic Efflux: Some bacteria possess efflux pumps that actively transport trimethoprim out of the cell, preventing it from reaching its target concentration at the DHFR enzyme.

-

Enzyme Overproduction: An increase in the expression of the chromosomal folA gene can lead to the overproduction of DHFR, effectively titrating out the inhibitory effect of trimethoprim.

-

Reduced Cellular Permeability: Alterations in the bacterial cell wall or membrane can decrease the uptake of trimethoprim.

Logical Relationship of Trimethoprim Resistance Mechanisms

Caption: Overview of trimethoprim resistance mechanisms.

Detection of Trimethoprim Resistance Genes

The presence of plasmid-mediated dfr genes can be detected using molecular techniques such as Polymerase Chain Reaction (PCR).

Protocol: Multiplex PCR for dfr Gene Detection

This protocol provides a general framework for detecting common dfr genes. Primer sequences and specific annealing temperatures would need to be optimized based on the target genes.

Materials:

-

Bacterial DNA extract

-

PCR master mix (containing Taq polymerase, dNTPs, and buffer)

-

Forward and reverse primers for target dfr genes (e.g., dfrA1, dfrA5, dfrA17)

-

Internal control primers (e.g., for 16S rRNA gene)

-

Thermal cycler

-

Gel electrophoresis equipment and reagents

Procedure:

-

DNA Extraction: Isolate genomic DNA from the bacterial culture.

-

PCR Reaction Setup:

-

Prepare a PCR master mix containing the appropriate concentrations of primers for the target dfr genes and the internal control.

-

Add the extracted bacterial DNA to the master mix.

-

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 5-10 minutes.

-

Cycling (30-35 cycles):

-

Denaturation: 95°C for 30-60 seconds.

-

Annealing: 50-60°C for 30-60 seconds (optimize for specific primers).

-

Extension: 72°C for 60-90 seconds.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Run the PCR products on an agarose gel.

-

Visualize the DNA bands under UV light. The presence of bands of the expected sizes for the dfr genes indicates trimethoprim resistance. The internal control band confirms the validity of the PCR reaction.

-

Conclusion

Trimethoprim remains a clinically important antimicrobial agent due to its targeted inhibition of a crucial bacterial metabolic pathway. A thorough understanding of its mechanism of action, the downstream cellular consequences, and the molecular basis of resistance is essential for its effective use and for the development of novel strategies to combat emerging resistance. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate role of trimethoprim in cellular biology.

References

- 1. Structure-guided functional studies of plasmid-encoded dihydrofolate reductases reveal a common mechanism of trimethoprim resistance in Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of Trimethoprim on Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

In-depth Technical Guide: NVOC-caged TMP-Halo for Light-Inducible Protein Control

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the NVOC-caged TMP-Halo system, a powerful tool for achieving precise spatiotemporal control over protein function in living cells. By combining a photocleavable caging group with a high-affinity protein-ligand pair, this technology enables researchers to manipulate cellular processes with light, offering unprecedented opportunities for studying dynamic biological events and developing novel therapeutic strategies.

Core Principles

The NVOC-caged TMP-Halo system is a chemically induced dimerization (CID) technology that allows for the light-inducible interaction of two proteins of interest. The system relies on three key components:

-

HaloTag: A 33 kDa modified bacterial haloalkane dehalogenase that can be genetically fused to a protein of interest (POI). It forms a highly specific and irreversible covalent bond with a synthetic ligand containing a chloroalkane linker.

-

eDHFR (Escherichia coli dihydrofolate reductase): A bacterial enzyme that can be fused to another protein of interest. It exhibits high-affinity, non-covalent binding to the small molecule trimethoprim (TMP).

-

NVOC-caged TMP-Halo: A synthetic small molecule that acts as the light-sensitive linker. It consists of three parts:

-

A chloroalkane linker that covalently binds to the HaloTag protein.

-

Trimethoprim (TMP) , which binds to the eDHFR protein.

-

A nitroveratryloxycarbonyl (NVOC) group , a photocleavable "cage" that sterically hinders the interaction between TMP and eDHFR.

-

In its inactive, "caged" state, the NVOC group prevents the binding of the TMP moiety to eDHFR. Upon irradiation with ultraviolet (UV) light (~365-405 nm), the NVOC group is cleaved, "uncaging" the TMP molecule. This allows for the high-affinity binding of TMP to eDHFR, inducing the dimerization of the two proteins of interest fused to HaloTag and eDHFR, respectively. This dimerization can be used to control protein localization, enzymatic activity, or to trigger downstream signaling events. The dimerization is reversible and can be disrupted by the addition of free TMP, which competes for binding to eDHFR.

Quantitative Data

The efficiency and precision of the NVOC-caged TMP-Halo system are underpinned by its favorable kinetic and photophysical properties. The following table summarizes key quantitative data for this system.

| Parameter | Value | Description |

| Binding Affinity (Kd) of TMP for eDHFR | ||

| Caged (pre-uncaging) | Not available | The NVOC group sterically hinders the interaction, resulting in negligible binding. |

| Uncaged (post-uncaging) | ~1 nM | High-affinity interaction enabling rapid and stable dimerization. |

| Binding Affinity (Kd) of TMP for mammalian DHFR | ~4 orders of magnitude higher than for eDHFR | Demonstrates the high specificity of TMP for the bacterial enzyme, minimizing off-target effects in mammalian cells. |

| Dimerization Kinetics | ||

| Recruitment half-life (t1/2) | ~15 seconds | Rapid recruitment of eDHFR-tagged proteins to Halo-tagged proteins upon photoactivation.[1] |

| Photochemistry | ||

| Uncaging Wavelength | ~365 - 405 nm | UV light efficiently cleaves the NVOC caging group. |

| Uncaging Time | Within 32 µs | The photochemical cleavage of the NVOC group is a very fast process. |

| Reversibility | ||

| Reversal Method | Addition of excess free TMP | Competes with the uncaged TMP-Halo for binding to eDHFR, disrupting the induced dimerization. |

| Reversal Time | Within minutes | Allows for the timely cessation of the induced protein interaction. |

Key Applications and Signaling Pathways

The NVOC-caged TMP-Halo system offers versatile control over a wide range of cellular processes. Two prominent applications are the control of protein localization and the induction of targeted protein degradation.

Light-Inducible Control of Protein Localization

By fusing a protein of interest to eDHFR and an anchoring protein (e.g., a protein localized to a specific organelle) to HaloTag, the localization of the POI can be precisely controlled with light.

Caption: Light-inducible protein localization workflow.

Light-Inducible Targeted Protein Degradation

The NVOC-caged TMP-Halo system can be adapted to create photoactivatable PROTACs (Proteolysis Targeting Chimeras) for light-induced protein degradation. In this setup, the HaloTag is fused to the protein of interest, and the NVOC-caged TMP is linked to a ligand for an E3 ubiquitin ligase, such as VHL.

Caption: Light-inducible protein degradation workflow.

Experimental Protocols

Synthesis of NVOC-caged TMP-Halo

The synthesis of NVOC-caged TMP-Halo involves a multi-step process. The following is a general outline, and specific details may vary.

Materials:

-

Trimethoprim (TMP)

-

6-Nitroveratryloxycarbonyl chloride (NVOC-Cl)

-

HaloTag-(CH2)n-NH2 linker

-

Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Purification reagents (e.g., silica gel for chromatography)

Procedure:

-

Caging of Trimethoprim with NVOC-Cl:

-

Dissolve Trimethoprim in a suitable solvent such as DCM.

-

Add a base, for example TEA, to the solution.

-

Slowly add NVOC-Cl to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed for several hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and purify the NVOC-caged TMP product using column chromatography.

-

-

Conjugation of NVOC-caged TMP to the HaloTag Linker:

-

Activate the carboxylic acid group of a suitable linker precursor if necessary.

-

React the NVOC-caged TMP with the amine-functionalized HaloTag linker in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a solvent like DMF.

-

Stir the reaction mixture at room temperature until completion.

-

Purify the final NVOC-caged TMP-Halo product by preparative High-Performance Liquid Chromatography (HPLC).

-

Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

-

Light-Inducible Protein Dimerization in Mammalian Cells

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293T)

-

Plasmids encoding the HaloTag-fusion protein and the eDHFR-fusion protein

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

NVOC-caged TMP-Halo stock solution (in DMSO)

-

Microscope equipped with a UV light source (e.g., 405 nm laser) and appropriate filters for fluorescence imaging

Procedure:

-

Cell Culture and Transfection:

-

Culture the chosen mammalian cell line in appropriate media and conditions.

-

Co-transfect the cells with the plasmids encoding the HaloTag-fusion and eDHFR-fusion proteins using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for protein expression.

-

-

Cell Treatment with NVOC-caged TMP-Halo:

-

Prepare a working solution of NVOC-caged TMP-Halo in cell culture medium at a final concentration of 10-20 µM.

-

Incubate the transfected cells with the NVOC-caged TMP-Halo solution for at least 30 minutes to allow for cell permeability and covalent labeling of the HaloTag-fusion protein.

-

-

Photoactivation and Imaging:

-

Mount the treated cells on the microscope for live-cell imaging.

-

Identify cells expressing both fusion proteins.

-

Acquire pre-activation images.

-

Irradiate a specific region of interest (ROI) within the cell with a UV light source (e.g., a 405 nm laser) for a short duration (milliseconds to seconds).

-

Acquire post-activation images to observe the recruitment of the eDHFR-fusion protein to the location of the HaloTag-fusion protein.

-

For kinetic analysis, acquire a time-lapse series of images immediately following photoactivation.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity of the eDHFR-fusion protein at the site of the HaloTag-fusion protein before and after photoactivation to determine the extent and kinetics of dimerization.

-

Light-Inducible Protein Degradation using a Photocaged HaloPROTAC

Materials:

-

Mammalian cell line expressing the HaloTag-fusion protein of interest (can be generated using CRISPR/Cas9 for endogenous tagging)

-

Photocaged HaloPROTAC (NVOC-TMP-VHL ligand) stock solution (in DMSO)

-

Cell culture medium and supplements

-

UV light source for uncaging

-

Reagents for Western blotting or other protein quantification methods

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells expressing the HaloTag-fusion protein.

-

Treat the cells with the photocaged HaloPROTAC at a desired concentration (e.g., 1-10 µM) and incubate for a sufficient duration to allow for cell entry and HaloTag labeling.

-

-

Photoactivation:

-

Expose the cells to UV light (e.g., 365 nm) for a defined period to uncage the PROTAC. For spatial control, a targeted light source can be used.

-

-

Post-Activation Incubation:

-

Return the cells to the incubator for a period of time (e.g., 2-24 hours) to allow for protein degradation to occur.

-

-

Analysis of Protein Degradation:

-

Harvest the cells and prepare cell lysates.

-

Analyze the levels of the HaloTag-fusion protein using Western blotting with an antibody against the protein of interest or the HaloTag.

-

Quantify the band intensities to determine the percentage of protein degradation compared to control cells (no light exposure or no PROTAC treatment).

-

Conclusion

The NVOC-caged TMP-Halo system provides a robust and versatile platform for the light-inducible control of protein function. Its high specificity, rapid kinetics, and reversibility make it an invaluable tool for dissecting complex cellular processes with high spatiotemporal resolution. The ability to adapt this system for targeted protein degradation further expands its utility in both basic research and drug development. As our understanding of photochemistry and protein engineering advances, we can anticipate even more sophisticated applications of this powerful technology in the future.

References

Spatiotemporal Control of Proteins in Live Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of the living cell, proteins are the primary actors, orchestrating a vast array of processes with remarkable precision. Their function is not only determined by their structure and abundance but critically, by their precise location and the timing of their activity. The ability to experimentally manipulate protein function in a spatiotemporally controlled manner is paramount to unraveling complex biological signaling networks and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the core methodologies for achieving such control in live cells, with a focus on optogenetics, chemically induced dimerization, and targeted protein degradation.

Core Methodologies for Spatiotemporal Protein Control

Three principal strategies have emerged as powerful tools for researchers to dictate the when and where of protein function: optogenetics, which uses light as a trigger; chemically induced dimerization (CID), which relies on small molecules to bring proteins together; and targeted protein degradation, which employs specific chemical inducers to eliminate proteins of interest. Each approach offers a unique set of advantages and is suited to different experimental questions.

Optogenetics: Precision Control with Light

Optogenetics utilizes light-sensitive proteins to control cellular processes with unparalleled spatial and temporal resolution.[1] By fusing a protein of interest to a photoreceptive domain, its activity, localization, or interaction with other molecules can be manipulated by applying light of a specific wavelength. This allows for precise control in subcellular compartments and on timescales of seconds to minutes.

Several optogenetic systems are widely used, each with distinct characteristics:

-

Light-Oxygen-Voltage (LOV) Domains: Derived from plant phototropins, LOV domains undergo a conformational change upon blue light stimulation.[2][3] This change can be engineered to uncage a catalytic domain or expose a binding motif. A popular example is the AsLOV2 domain, which can be used to reversibly regulate peptide binding.

-

Cryptochrome 2 (CRY2) and CIB1: This system from Arabidopsis thaliana relies on the blue-light-dependent heterodimerization of CRY2 and its binding partner CIB1. Fusing proteins of interest to CRY2 and CIB1 allows for light-inducible co-localization and activation.

-

Phytochrome B (PhyB) and PIF: This plant-derived system is responsive to red and far-red light. Red light induces the binding of PhyB to Phytochrome Interacting Factors (PIFs), while far-red light reverses this interaction. This provides a means for reversible control of protein-protein interactions.

Chemically Induced Dimerization (CID): Small Molecule-Mediated Control

Chemically induced dimerization (CID) employs small, cell-permeable molecules to induce the association of two engineered protein domains. This technique allows for rapid and robust control over protein function, although with generally lower spatial resolution compared to optogenetics.

The most widely used CID system is the FKBP-FRB-Rapamycin system:

-

The proteins FKBP12 (FK506-binding protein) and a domain from the FKBP-rapamycin binding protein (FRB) do not interact on their own.

-

The addition of the small molecule rapamycin (or its analogs, "rapalogs") acts as a molecular glue, inducing the heterodimerization of FKBP and FRB.

-

By fusing proteins of interest to FKBP and FRB, their rapamycin-inducible interaction can be used to control a variety of cellular processes, such as signal transduction and protein localization.

Targeted Protein Degradation: Inducible Protein Removal

Targeted protein degradation offers a powerful method to study protein function by rapidly and specifically eliminating a protein of interest. The Auxin-Inducible Degron (AID) system, transplanted from plants, is a prominent example.

The AID system consists of three main components:

-

An AID tag: A short peptide sequence from an Auxin/Indole-3-Acetic Acid (Aux/IAA) protein that is fused to the target protein.

-

TIR1: An F-box protein from rice that is a substrate receptor for the SCF E3 ubiquitin ligase complex.

-

Auxin: A plant hormone (e.g., indole-3-acetic acid, IAA) that promotes the interaction between TIR1 and the AID tag.

In the presence of auxin, the TIR1-SCF complex binds to the AID-tagged protein, leading to its polyubiquitination and subsequent degradation by the proteasome. This system allows for rapid and reversible depletion of the target protein.

Quantitative Comparison of Spatiotemporal Control Methods

The choice of methodology depends on the specific experimental requirements, such as the desired speed, reversibility, and spatial precision. The following table summarizes key quantitative parameters of the discussed systems.

| Feature | Optogenetics (CRY2-CIB1) | Chemically Induced Dimerization (FRB-FKBP) | Targeted Protein Degradation (AID) |

| Activation Time | Seconds to minutes | Minutes | 30-90 minutes for significant degradation |

| Reversal Time | Minutes (dark reversion) | Slow/Practically irreversible without specific strategies | Hours to days (requires auxin washout and de novo synthesis) |

| Spatial Resolution | High (subcellular, µm scale) | Low (whole cell) | Low (whole cell) |

| Inducer | Light (e.g., blue light ~450-488 nm) | Small molecule (e.g., Rapamycin, nM to µM range) | Small molecule (e.g., Auxin/IAA, µM to mM range) |

| Mechanism | Light-induced protein-protein interaction | Chemically induced protein-protein interaction | Chemically induced protein degradation |

| Key Advantages | High spatiotemporal precision, reversibility | Rapid induction, easy implementation | Complete protein removal, study of essential proteins |

| Key Limitations | Potential phototoxicity, light penetration in tissues | Lower spatial resolution, potential off-target effects of the chemical | Slower onset, reversibility depends on protein synthesis |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common signaling pathways amenable to spatiotemporal control and the general workflows for implementing these techniques.

Signaling Pathway Diagrams

Caption: The Ras/ERK signaling pathway, a frequent target for spatiotemporal control.

Caption: The PI3K/Akt signaling pathway, crucial for cell survival and growth.

References

An In-depth Technical Guide to NVOC-caged TMP-Halo: A Photoactivatable Tool for Protein Dimerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVOC-caged TMP-Halo, also known as TNH or TMP-6-nitroveratryl carbamate-HTag, is a cell-permeable, photoactivatable chemical inducer of protein dimerization. This small molecule provides precise spatiotemporal control over protein interactions within living cells, making it a valuable tool for studying dynamic cellular processes. The system relies on the light-induced removal of a photolabile protecting group, the 6-nitroveratryloxycarbonyl (NVOC) group, to initiate protein dimerization. This guide provides a comprehensive overview of the chemical structure, mechanism of action, key data, and experimental protocols associated with NVOC-caged TMP-Halo.

Chemical Structure and Properties

NVOC-caged TMP-Halo is a tripartite molecule consisting of a trimethoprim (TMP) ligand, a HaloTag ligand, and a photolabile NVOC caging group. The NVOC group sterically hinders the TMP moiety, preventing its interaction with its target protein, Escherichia coli dihydrofolate reductase (eDHFR). The HaloTag ligand is a chloroalkane linker that covalently binds to the HaloTag protein, a modified bacterial dehalogenase.

A detailed chemical structure of NVOC-caged TMP-Halo is presented below.

Chemical Structure of NVOC-caged TMP-Halo (TNH)

Caption: A placeholder for the detailed 2D chemical structure of NVOC-caged TMP-Halo.

Quantitative Data Summary

| Property | Value | Reference |

| Full Chemical Name | TMP-6-nitroveratryl carbamate-HTag | [1] |

| Abbreviation | TNH | [1] |

| Molecular Formula | C40H56ClN7O13 | [2] |

| Molecular Weight | 878.36 g/mol | [2] |

| CAS Number | 2137894-98-3 | [2] |

| Solubility | Soluble in DMSO |

Mechanism of Action: Photoinducible Protein Dimerization

The utility of NVOC-caged TMP-Halo lies in its ability to bring two proteins of interest into close proximity in a light-dependent manner. This is achieved by fusing one protein to the HaloTag and the other to eDHFR.

Signaling Pathway of Photoactivation and Dimerization

Caption: Light-induced dimerization using NVOC-caged TMP-Halo.

Workflow of a Typical Experiment

Caption: Experimental workflow for photoactivatable protein dimerization.

Experimental Protocols

Synthesis of NVOC-caged TMP-Halo

Protocol for Photoinducible Protein Dimerization in Live Cells

The following is a generalized protocol for using NVOC-caged TMP-Halo to induce protein dimerization in a cellular context. Optimization of concentrations, incubation times, and light exposure will be necessary for specific cell types and proteins of interest.

-

Cell Culture and Transfection:

-

Plate cells on a suitable imaging dish (e.g., glass-bottom dish).

-

Co-transfect cells with plasmids encoding the HaloTag-fusion protein and the eDHFR-fusion protein. Allow for protein expression for 24-48 hours.

-

-

Incubation with NVOC-caged TMP-Halo:

-

Prepare a stock solution of NVOC-caged TMP-Halo in DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Replace the existing cell culture medium with the medium containing NVOC-caged TMP-Halo.

-

Incubate the cells for 30-60 minutes to allow for cell penetration and covalent labeling of the HaloTag fusion protein.

-

-

Photoactivation:

-

Mount the imaging dish on a fluorescence microscope equipped with a 405 nm laser.

-

Identify a region of interest within a cell co-expressing both fusion proteins.

-

Apply a focused 405 nm laser beam to the region of interest to induce photocleavage of the NVOC group. The duration and intensity of the light exposure should be optimized to achieve efficient uncaging while minimizing phototoxicity.

-

-

Imaging and Analysis:

-

Acquire images before and after photoactivation using appropriate fluorescence channels to monitor the relocalization of the eDHFR-fusion protein to the site of the HaloTag-fusion protein.

-

Time-lapse imaging can be used to determine the kinetics of dimerization.

-

Quantify the change in fluorescence intensity in the region of interest to measure the extent of protein recruitment.

-

Conclusion

NVOC-caged TMP-Halo is a powerful tool for the precise control of protein dimerization in living cells. Its photoactivatable nature allows for high spatiotemporal resolution, enabling researchers to investigate the dynamics of a wide range of cellular processes. This guide provides the foundational knowledge for the successful implementation of this technology in a research setting. For further details and specific applications, consulting the primary literature is recommended.

References

The Dawn of Opto-Proteomics: A Technical Guide to the Discovery and Analysis of Light-Sensitive Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to control protein-protein interactions (PPIs) with spatiotemporal precision is a transformative goal in biology and medicine. Light, as an external stimulus, offers an unparalleled level of control, enabling researchers to initiate, terminate, and modulate cellular processes with exquisite accuracy. This has given rise to the burgeoning field of optogenetics and the development of light-sensitive proteins that can be engineered to interact or dissociate upon illumination. These tools are not only revolutionizing basic research by allowing the dissection of complex signaling pathways but are also paving the way for novel therapeutic strategies.

This in-depth technical guide provides a comprehensive overview of the core principles, key protein families, experimental methodologies, and quantitative data associated with the discovery and characterization of light-sensitive PPIs. It is designed to serve as a valuable resource for researchers and professionals seeking to harness the power of light to investigate and manipulate cellular functions.

Core Light-Sensitive Protein Systems

Several families of naturally occurring photoreceptive proteins have been repurposed and engineered as powerful tools for controlling PPIs. These systems are the workhorses of opto-proteomics, each with unique characteristics regarding their light sensitivity, kinetics, and oligomerization properties.

The CRY2/CIB1 System

The Arabidopsis thaliana cryptochrome 2 (CRY2) and its interacting partner, CIB1 (cryptochrome-interacting basic-helix-loop-helix 1), form a robust and widely used light-inducible dimerization system.[1] Upon exposure to blue light (around 450-488 nm), CRY2 undergoes a conformational change that promotes its binding to CIB1.[2][3] This interaction is reversible, with the complex dissociating in the dark.[4] The photolyase homology region (PHR) of CRY2 is sufficient for this light-dependent interaction.[3]

Phytochromes and Phytochrome-Interacting Factors (PIFs)

Phytochromes are red/far-red light photoreceptors found in plants, fungi, and bacteria. Plant phytochromes, such as Phytochrome B (PhyB), exist in two photo-interconvertible states: a red-light-absorbing, inactive form (Pr) and a far-red-light-absorbing, active form (Pfr). In the Pfr state, PhyB interacts with a family of transcription factors known as Phytochrome-Interacting Factors (PIFs). This interaction often leads to the phosphorylation and subsequent degradation of the PIFs, thereby regulating gene expression. The interaction is reversible by far-red light, which converts Pfr back to Pr.

Light-Oxygen-Voltage (LOV) Domains

Light-Oxygen-Voltage (LOV) domains are small, highly versatile photosensory domains that bind a flavin mononucleotide (FMN) chromophore. Upon blue light absorption, the FMN cofactor forms a transient covalent adduct with a conserved cysteine residue, leading to conformational changes in the protein. These changes can be engineered to induce dimerization or dissociation of LOV domain-containing proteins. LOV domains are attractive for optogenetic applications due to their small size and modular nature.

UVR8

UV RESISTANCE LOCUS 8 (UVR8) is a plant photoreceptor that detects UV-B light. In its ground state, UVR8 exists as a homodimer. Absorption of UV-B light by intrinsic tryptophan residues triggers the dissociation of the dimer into monomers. These monomers can then interact with downstream signaling partners, such as CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1), to initiate a signaling cascade. The interaction is reversible, with the monomers re-dimerizing in the absence of UV-B, a process facilitated by RUP1 and RUP2 proteins.

Quantitative Data on Light-Sensitive Protein-Protein Interactions

The following tables summarize key quantitative parameters for the described light-sensitive PPI systems. It is important to note that these values can vary depending on the specific experimental conditions, such as temperature, pH, and the cellular environment (in vitro vs. in vivo).

| Protein System | Interaction Partners | Light Condition | Dissociation Constant (Kd) | On-Rate (kon) | Off-Rate (koff) | Reference(s) |

| CRY2/CIB1 | AtCRY2 - AtCIB1NT275 | Blue Light | ~2.85 x 10-9 M | Not Reported | Not Reported | |

| Phytochrome/PIF | AtPhyB - AtPIF6 | Red Light | Stronger affinity | Accelerated association | Unaffected | |

| Phytochrome/PIF | AtPhyB - AtPIF6 | Far-Red Light | Weaker affinity | Slower association | Unaffected | |

| LOV Domain | R. sphaeroides RsLOV | Dark | Dimer | Not Applicable | Not Applicable | |

| LOV Domain | R. sphaeroides RsLOV | Blue Light | Monomer | Not Applicable | Not Applicable | |

| LOV Domain | A. thaliana phot1-LOV2 | Dark | Monomer | Not Applicable | Not Applicable | |

| LOV Domain | A. thaliana phot1-LOV2 | Blue Light | Dimer | Concentration-dependent | Not Reported | |

| UVR8 | AtUVR8 | No UV-B | Homodimer | Not Applicable | Not Applicable | |

| UVR8 | AtUVR8 | UV-B | Monomer | Not Applicable | Not Applicable |

| Protein System | Process | Time Constant / Half-life | Reference(s) |

| CRY2/CIB1 | Dissociation in dark | Reversible within minutes | |

| LOV Domain (FKF1-LOV) | Adduct formation | 6 µs | |

| LOV Domain (FKF1-LOV) | Conformational change | 6 ms | |

| LOV Domain (Phototropin) | Photocycle reversion | Seconds to minutes | |

| UVR8 | Dimer dissociation | Instantaneous upon UV-B | |

| UVR8 | Monomer re-dimerization | Slow (facilitated by RUP1/2) |

Signaling Pathways and Experimental Workflows

Visualizing the intricate networks of interactions and the experimental procedures used to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate a generic light-induced signaling pathway and common experimental workflows.

Light-Induced Protein Interaction Signaling Pathway

Caption: A generalized signaling pathway for light-induced protein-protein interactions.

Experimental Workflow for Co-Immunoprecipitation (Co-IP)

Caption: A step-by-step workflow for investigating light-sensitive PPIs using Co-IP.

Experimental Workflow for Yeast Two-Hybrid (Y2H)

Caption: A workflow for screening light-dependent PPIs using the Yeast Two-Hybrid system.

Experimental Workflow for FRET Microscopy

Caption: A workflow for real-time analysis of light-induced PPIs in living cells via FRET.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data. The following sections provide methodologies for the key experiments cited in this guide.

Co-Immunoprecipitation (Co-IP) for Light-Dependent Interactions

This protocol is adapted for studying blue light-dependent interactions, such as those involving cryptochromes.

1. Plant/Cell Growth and Light Treatment:

-

Grow plants or cells expressing tagged versions of the bait and prey proteins under controlled light conditions (e.g., constant darkness or a specific light/dark cycle).

-

For light-induced interaction, expose the samples to the appropriate wavelength and intensity of light (e.g., blue light at 30 µmol m⁻² s⁻¹) for a specified duration. Keep dark control samples shielded from light.

2. Protein Extraction:

-

Harvest tissues/cells and immediately freeze in liquid nitrogen to halt cellular processes.

-

Grind the frozen tissue to a fine powder.

-

Resuspend the powder in a cold, non-denaturing lysis buffer containing protease and phosphatase inhibitors. The buffer composition should be optimized to maintain protein complex integrity.

3. Immunoprecipitation:

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the tagged bait protein.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

4. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

5. Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the bait and prey proteins. The presence of the prey protein in the eluate from the light-treated sample, but not the dark control, indicates a light-dependent interaction.

Yeast Two-Hybrid (Y2H) Assay for Photoswitchable Interactions

This protocol is designed for screening and validating light-sensitive PPIs.

1. Plasmid Construction and Yeast Transformation:

-

Clone the coding sequences of the bait and prey proteins into appropriate Y2H vectors, creating fusions with the DNA-binding domain (BD) and activation domain (AD) of a transcription factor, respectively.

-

Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

2. Selection and Growth Assay:

-

Plate the transformed yeast on synthetic defined (SD) medium lacking the appropriate nutrients (e.g., -Leu, -Trp) to select for cells containing both plasmids.

-

Replica-plate the colonies onto a higher-stringency selective medium (e.g., -Leu, -Trp, -His, -Ade).

-

Prepare two sets of plates for each interaction being tested. Incubate one set under the activating light condition and the other in complete darkness.

3. Reporter Gene Assay:

-

Monitor the growth of colonies on the high-stringency plates. Growth under the light condition but not in the dark indicates a light-dependent interaction.

-

For a more quantitative analysis, perform a β-galactosidase filter lift or liquid culture assay. A stronger blue color development in the light-exposed samples compared to the dark controls confirms the light-inducible interaction.

Förster Resonance Energy Transfer (FRET) Microscopy for Dynamic Interactions

FRET microscopy is a powerful technique for visualizing and quantifying PPIs in living cells with high spatiotemporal resolution.

1. Sample Preparation:

-

Clone the proteins of interest into expression vectors that fuse them to a suitable FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).

-

Transfect the plasmids into the desired cell line and culture them on glass-bottom dishes suitable for microscopy.

2. Microscopy Setup and Image Acquisition:

-

Use a confocal or widefield fluorescence microscope equipped with the appropriate filter sets and lasers for the chosen FRET pair.

-

Before inducing the interaction, acquire baseline images of the donor and acceptor fluorescence.

-

To induce the interaction, stimulate the cells with the appropriate wavelength of light.

3. FRET Measurement and Analysis:

-

After light stimulation, acquire images again to measure the change in donor and acceptor fluorescence.

-

FRET can be quantified using several methods, including:

-

Sensitized Emission: Measure the increase in acceptor emission upon donor excitation. This requires correction for spectral bleed-through.

-

Acceptor Photobleaching: Photobleach the acceptor fluorophore and measure the subsequent increase in donor fluorescence (dequenching). The FRET efficiency can be calculated from the difference in donor intensity before and after photobleaching.

-

Fluorescence Lifetime Imaging Microscopy (FLIM): Measure the lifetime of the donor fluorophore. In the presence of FRET, the donor's fluorescence lifetime will decrease. FLIM is a highly quantitative method that is independent of fluorophore concentration.

-

Conclusion and Future Perspectives

The discovery and application of light-sensitive protein-protein interactions have ushered in a new era of biological research, providing unprecedented control over cellular processes. The optogenetic tools and experimental methodologies described in this guide represent the current state-of-the-art in this rapidly evolving field. As our understanding of these systems deepens and new technologies emerge, we can anticipate the development of even more sophisticated tools with enhanced properties, such as improved sensitivity, faster kinetics, and multiplexing capabilities using different wavelengths of light. These advancements will undoubtedly continue to drive innovation in basic science, drug discovery, and synthetic biology, ultimately leading to a more profound understanding of life at the molecular level and the development of novel therapeutic interventions for a wide range of diseases.

References

- 1. Light-Induced Subunit Dissociation by a LOV domain Photoreceptor from Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blue Light–Dependent Interaction between Cryptochrome2 and CIB1 Regulates Transcription and Leaf Senescence in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid blue light induction of protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative real-time kinetics of optogenetic proteins CRY2 and CIB1/N using single-molecule tools - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Photoactivatable Chemically Induced Dimerization

An In-depth Technical Guide on the Core Mechanism of Action of NVOC-caged TMP-Halo

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the NVOC-caged Trimethoprim-HaloTag (NVOC-caged TMP-Halo) system, a powerful tool for achieving spatiotemporal control over protein-protein interactions in living cells. This chemo-optogenetic approach allows for the light-induced dimerization of target proteins, enabling precise manipulation of cellular processes such as protein localization and signaling.

Chemically Induced Dimerization (CID) is a technique that uses a small, cell-permeable molecule to bring two proteins into close proximity. The NVOC-caged TMP-Halo system enhances this technology by placing the dimerization event under the control of light. A photolabile "cage," the 6-nitroveratryloxycarbonyl (NVOC) group, renders the chemical dimerizer inactive until it is precisely cleaved with a pulse of UV light. This affords researchers unparalleled spatial and temporal resolution, allowing for the manipulation of protein function at the subcellular level and on the timescale of seconds.

Core Components of the System

The functionality of the NVOC-caged TMP-Halo system relies on three key components: the HaloTag protein, the E. coli dihydrofolate reductase (eDHFR) protein, and the photoactivatable dimerizer molecule itself.

-

HaloTag Protein: A 33 kDa self-labeling protein tag derived from a bacterial haloalkane dehalogenase.[1][2] It has been engineered to form a highly specific and essentially irreversible covalent bond with a synthetic ligand containing a chloroalkane linker.[1][3] This interaction is rapid and stable under physiological conditions.

-

E. coli Dihydrofolate Reductase (eDHFR): A bacterial enzyme that is the specific binding partner for the antibiotic trimethoprim (TMP).[4] The interaction is non-covalent but exhibits high affinity (in the nanomolar range), and it is not observed with the mammalian DHFR ortholog, ensuring bio-orthogonality.

-

NVOC-caged TMP-Halo Ligand: This is the central component—a bifunctional small molecule.

-

One end features a chloroalkane linker that covalently binds to the HaloTag protein.

-

The other end is trimethoprim (TMP) , the ligand for eDHFR.

-

Crucially, the TMP moiety is chemically modified with a photolabile 6-nitroveratryloxycarbonyl (NVOC) group . This "cage" sterically hinders TMP, preventing it from binding to eDHFR.

-

Core Mechanism of Action

The mechanism proceeds in a sequential, externally controlled manner, moving from a passive "caged" state to an active "dimerized" state upon light activation.

-

Probe Incubation and Covalent Anchoring: The cell-permeable NVOC-caged TMP-Halo is added to cells expressing the two fusion proteins of interest: one fused to HaloTag (Protein A-HaloTag) and the other to eDHFR (Protein B-eDHFR). The chloroalkane end of the caged dimerizer rapidly and covalently attaches to the HaloTag protein, effectively anchoring the dimerizer to Protein A. In this state, the NVOC cage on the TMP moiety prevents any interaction with Protein B-eDHFR.

-

Photoactivation (Uncaging): A targeted pulse of light, typically around 365-405 nm, is applied to a specific subcellular region. The light provides the energy to cleave the NVOC group from the TMP moiety. This uncaging event is rapid and exposes the active TMP ligand. The byproducts of this photoreaction are typically a nitrosobenzaldehyde derivative and carbon dioxide.

-

Dimerization: With the steric hindrance removed, the now-active TMP ligand is free to bind to its target, eDHFR. Since the entire dimerizer molecule is covalently tethered to Protein A-HaloTag, this binding event recruits Protein B-eDHFR to the specific location of Protein A. This dimerization is sustained after a single light pulse because the uncaged dimerizer remains anchored.

-

Reversibility: The non-covalent nature of the TMP-eDHFR interaction allows for the reversal of dimerization. By adding a high concentration of free (uncaged) TMP to the system, the anchored TMP ligand can be outcompeted, leading to the dissociation of the protein complex.

Figure 1. Core mechanism of action for the NVOC-caged TMP-Halo system.

Quantitative Data

The efficiency and kinetics of the system are critical for experimental design. The following table summarizes key quantitative parameters for the components and the overall system.

| Parameter | Component / Process | Value / Range | Reference(s) |

| Binding & Kinetics | |||

| HaloTag Labeling Rate (kapp) | HaloTag + Chloroalkane | ~2.7 x 106 M-1s-1 | |

| TMP-eDHFR Binding Affinity (Kd) | TMP + eDHFR | ~1 nM | |

| Recruitment Half-Life (t1/2) | NVOC-caged TMP-Halo | ~15 seconds | |

| Dimerization Half-Life (t1/2 on) | Photoswitchable CONC | ~0.51 seconds | |

| Photochemistry | |||

| Activation Wavelength | NVOC Photocleavage | ~365 - 405 nm | |

| Quantum Yield (Φ) | o-Nitrobenzyl derivatives | 0.01 - 0.64 (context-dependent) |

Experimental Protocols

Below is a generalized protocol for inducing protein dimerization in a mammalian cell line, such as HeLa, based on published methodologies.

Materials

-

Plasmids: Mammalian expression vectors for the two fusion proteins (e.g., pDisplay-ProteinA-HaloTag and pCDNA3-ProteinB-mCherry-eDHFR).

-

Cell Line: HeLa cells or other suitable mammalian cell line.

-

Transfection Reagent: Standard lipid-based transfection reagent.

-

Dimerizer: NVOC-caged TMP-Halo stock solution in DMSO (e.g., 10 mM).

-

Imaging Medium: DMEM without phenol red, supplemented with FBS and HEPES.

-

Microscope: An inverted fluorescence microscope equipped with a 405 nm laser for photoactivation and appropriate lasers/filters for imaging fluorescent proteins (e.g., GFP, mCherry).

Methodology

-

Cell Culture and Transfection:

-

Plate HeLa cells on glass-bottom imaging dishes.

-

At 70-90% confluency, co-transfect the cells with the plasmids encoding the HaloTag and eDHFR fusion proteins using a standard protocol.

-

Allow 24-48 hours for protein expression.

-

-

Probe Loading and Incubation:

-

Prepare a working solution of NVOC-caged TMP-Halo in imaging medium. A final concentration of 1-20 µM is a typical starting point.

-

Replace the culture medium with the probe-containing imaging medium.

-

Incubate the cells for 30-60 minutes at 37°C to allow for cell permeation and covalent labeling of the HaloTag fusion protein.

-

(Optional) Wash the cells 2-3 times with fresh imaging medium to remove any unbound probe, which can help reduce background fluorescence upon uncaging.

-

-

Microscopy and Photoactivation:

-

Mount the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C.

-

Identify a cell co-expressing both fusion proteins. Acquire pre-activation images to establish a baseline distribution of both proteins.

-

Define a Region of Interest (ROI) for photoactivation using the microscope software.

-

Deliver a focused pulse of 405 nm laser light to the ROI. The required dose will vary based on the microscope setup and experimental goals (e.g., 1-12 J/cm²).

-

Immediately begin acquiring a time-lapse series of images of both fluorescent channels to monitor the recruitment of the eDHFR-tagged protein to the photoactivated region.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity of the recruited protein (e.g., mCherry-eDHFR) within the ROI over time.

-

Normalize the ROI intensity to a region outside the ROI or to the total cell fluorescence to correct for photobleaching.

-

Calculate the recruitment kinetics, such as the half-maximal recruitment time (t1/2).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Light‐Induced Dimerization Approaches to Control Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Localized light-induced protein dimerization in living cells using a photocaged dimerizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TMP-HTag - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to HaloTag® Ligand Binding Kinetics and Specificity

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the kinetic and specificity aspects of the HaloTag® protein-ligand system. It is intended to serve as a technical resource for researchers utilizing this technology for a variety of applications, from cellular imaging to drug discovery.

Introduction to the HaloTag® System

The HaloTag® system is a versatile platform for studying protein function. It is based on a genetically engineered protein tag, the HaloTag®, which is a modified haloalkane dehalogenase from the bacterium Rhodococcus rhodochrous.[1][2] This 33 kDa, 297-amino acid protein is designed to form a highly specific and irreversible covalent bond with synthetic ligands.[3][4] These ligands consist of a chloroalkane linker attached to a functional group, which can be a fluorescent dye, an affinity tag like biotin, or a solid support.[5] This modularity allows a single genetic construct of a protein of interest fused to the HaloTag® to be used for a multitude of applications, including protein purification, cellular imaging, and analysis of protein interactions.

The key advantage of the HaloTag® system lies in the nature of the interaction between the protein tag and its ligand. The covalent bond formation is rapid, highly specific, and essentially irreversible under physiological conditions. This ensures stable and robust labeling, making it an ideal tool for a wide range of biological and biochemical assays.

Mechanism of Action

The formation of the covalent bond between the HaloTag® protein and its chloroalkane-containing ligand is a result of a nucleophilic displacement reaction. The active site of the modified haloalkane dehalogenase has been engineered to specifically and rapidly bind the chloroalkane linker.

The reaction proceeds in two steps:

-

Binding: The ligand first binds non-covalently to the HaloTag® protein, forming an enzyme-ligand complex (E·L).

-

Covalent Adduct Formation: A key aspartate residue (Asp106) in the active site acts as a nucleophile, attacking the carbon atom of the chloroalkane linker and displacing the chloride ion. This results in the formation of a stable, covalent ester bond between the HaloTag® protein and the ligand (E-L).

A crucial modification in the HaloTag® protein is the substitution of a histidine residue (His272) with a phenylalanine. In the wild-type enzyme, this histidine acts as a general base to catalyze the hydrolysis of the ester intermediate, regenerating the free enzyme. By replacing it, the hydrolytic step is prevented, leading to the accumulation of the stable covalent adduct.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HaloTag® Complete Pull-Down System Protocol [promega.com]

- 4. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [promega.com]

Methodological & Application

Application Notes and Protocols for NVOC-Caged TMP-Halo Induced Dimerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically induced dimerization (CID) is a powerful technique for controlling protein-protein interactions in living cells with high temporal and spatial resolution. The NVOC-caged TMP-Halo system is a chemo-optogenetic tool that allows for light-inducible control of protein dimerization. This system utilizes a cell-permeable molecule, NVOC-caged TMP-Halo, which consists of three key components: a HaloTag ligand, Trimethoprim (TMP), and a photolabile 6-nitroveratryloxycarbonyl (NVOC) caging group.

The HaloTag ligand forms a covalent bond with a genetically encoded HaloTag protein, anchoring the dimerizer to a protein of interest. The TMP moiety is initially "caged" by the NVOC group, preventing its interaction with its target, E. coli dihydrofolate reductase (eDHFR). Upon exposure to UV light (typically ~365-405 nm), the NVOC group is cleaved, releasing the active TMP. The uncaged TMP can then bind to an eDHFR fusion protein, inducing the dimerization of the HaloTag- and eDHFR-tagged proteins of interest. This light-inducible system offers precise spatiotemporal control over a wide range of cellular processes, including signal transduction, gene expression, and protein localization.[1]

System Components and Mechanism

The NVOC-caged TMP-Halo system relies on the following components:

-

NVOC-caged TMP-Halo: A small molecule inducer that is cell-permeable. It contains a HaloTag ligand for covalent attachment to the HaloTag protein and a TMP ligand that is rendered inactive by a photolabile NVOC group.

-

HaloTag Fusion Protein: The protein of interest is genetically fused to the HaloTag protein, a modified bacterial haloalkane dehalogenase.

-

eDHFR Fusion Protein: The interacting partner protein is genetically fused to E. coli dihydrofolate reductase (eDHFR).

The mechanism of action involves the following steps:

-

Incubation of cells expressing the fusion proteins with NVOC-caged TMP-Halo. The molecule enters the cells and the HaloTag ligand covalently binds to the HaloTag fusion protein.

-

Targeted illumination with UV light cleaves the NVOC cage, releasing the active TMP ligand.

-

The uncaged TMP binds to the eDHFR fusion protein, bringing it into close proximity with the HaloTag fusion protein, thereby inducing dimerization.

-

The dimerization can be reversed by adding an excess of free TMP, which competes with the dimerizer for binding to eDHFR.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the NVOC-caged TMP-Halo system. It is important to note that some of these parameters can be cell-type and experimental setup dependent and may require empirical determination.

| Parameter | Value | Reference/Notes |

| NVOC-caged TMP-Halo | ||

| Recommended Concentration | 1-20 µM | Empirically determine the optimal concentration for your cell line to minimize off-target effects.[1] |

| Incubation Time | 5-60 minutes | Shorter incubation times may be sufficient due to the faster cell permeability of the caged compound. |

| Photouncaging | ||

| Wavelength | ~365-405 nm | The precise wavelength can be optimized based on the light source and experimental setup. |

| Light Intensity | Variable | Requires empirical optimization to achieve sufficient uncaging without causing phototoxicity. |

| Exposure Time | Milliseconds to seconds | Dependent on light intensity and desired level of activation. |

| Dimerization Kinetics | ||

| On-rate (t1/2) | ~15 seconds | The half-time to maximal recruitment can be very rapid upon photoactivation.[1] |

| Dissociation Constant (Kd) of TMP-eDHFR | Nanomolar range | High-affinity interaction ensures stable dimerization.[2] |

| Reversibility | ||

| Competitor | Free Trimethoprim (TMP) | |

| Competitor Concentration | 10-100 µM | Use a significant excess to efficiently displace the dimerizer. |

| Off-rate (t1/2) | Minutes | The dissociation of the dimer can be observed within minutes of adding the competitor. |

Experimental Protocols

Protocol 1: General Protocol for Light-Induced Protein Dimerization and Visualization

This protocol describes a general workflow for inducing and visualizing protein dimerization in mammalian cells using the NVOC-caged TMP-Halo system.

Materials:

-

Mammalian cells (e.g., HeLa, U2OS)

-

Cell culture medium and supplements